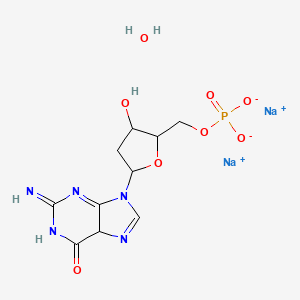
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2,4-dibromo-6-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with different functional groups replacing the bromine atoms.
- Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Unique due to the combination of bromine, fluorine, and pyrrolidine.
(2,4-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with chlorine atoms instead of bromine.
(2,4-Dibromo-6-chlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with chlorine instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in this compound provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, offering potential advantages in specific applications.
Propiedades
Fórmula molecular |
C11H10Br2FNO |
|---|---|
Peso molecular |
351.01 g/mol |
Nombre IUPAC |
(2,4-dibromo-6-fluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H10Br2FNO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2 |
Clave InChI |
MPUKRRYRBHPILY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=C(C=C(C=C2Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



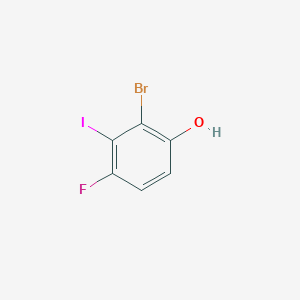
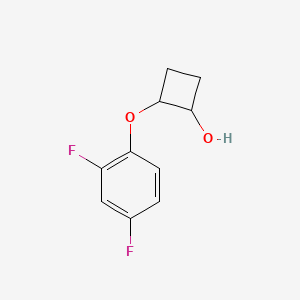
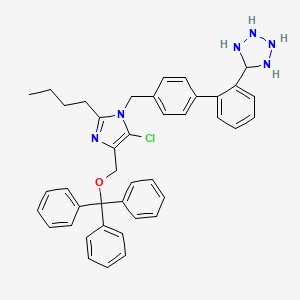
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
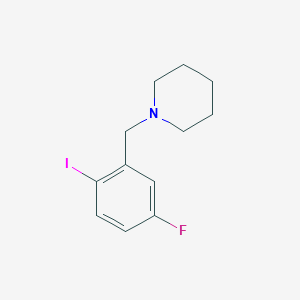
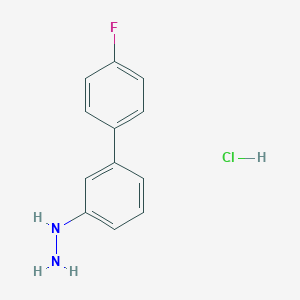

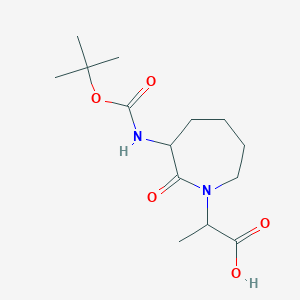
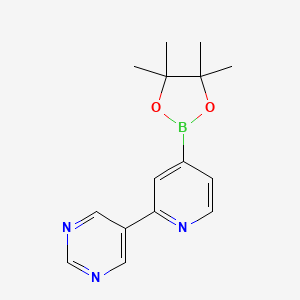
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
